

(Pentafluoroethyl)trimethylsilane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (Pentafluoroethyl)trimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **(Pentafluoroethyl)trimethylsilane**. The information is curated for professionals in research and development, particularly those in the fields of chemical synthesis and drug discovery. This document summarizes key quantitative data, outlines a relevant experimental protocol, and provides a visual representation of a synthetic workflow.

Core Physical Properties

(Pentafluoroethyl)trimethylsilane, a valuable reagent in organic synthesis, is a colorless liquid at room temperature. Its key physical and chemical identifiers are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C5H9F5Si	[1][2][3]
Molecular Weight	192.20 g/mol	[1][2]
Boiling Point	60 °C	[4]
Density	1.095 g/mL at 25 °C	
1.103 g/mL	[4]	
Refractive Index	nD20 1.325	
nD20 1.3230 - 1.3280	[1][2]	
nD20 1.3240 - 1.3260	[4]	
CAS Number	124898-13-1	[1][2]
IUPAC Name	trimethyl(1,1,2,2,2-pentafluoroethyl)silane	[1][2][3]
Synonyms	Trimethyl(pentafluoroethyl)silane	[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain, as these are typically determined and reported by chemical manufacturers. However, a general experimental protocol for a key application of **(Pentafluoroethyl)trimethylsilane**—the perfluoroalkylation of heterocyclic N-oxides—has been described.[5]

General Procedure for the Base-Mediated Perfluoroalkylation of Heterocyclic N-Oxides:

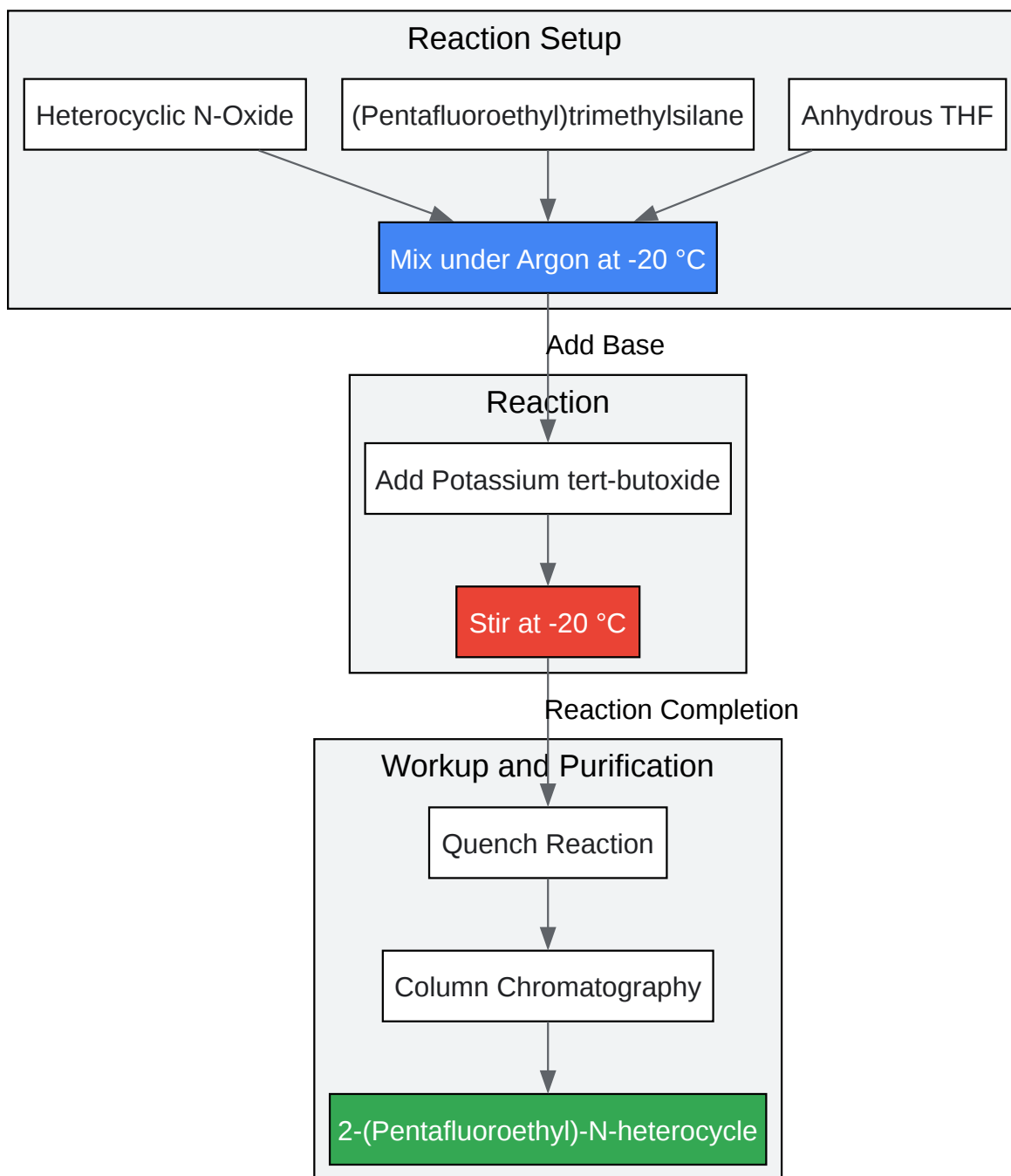
To a solution of the heterocyclic N-oxide (0.2 or 0.5 mmol) and **(pentafluoroethyl)trimethylsilane** (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at -20 °C under an argon atmosphere, potassium tert-butoxide (3 equivalents) is added portion-wise. [5] The reaction mixture is stirred at this temperature for a specified time (e.g., 50 minutes).[5] Upon completion, the reaction is quenched and the crude product is purified by column

chromatography to yield the 2-(pentafluoroethyl)-substituted N-heterocycle.[5] This procedure highlights the utility of **(pentafluoroethyl)trimethylsilane** as an effective source of the pentafluoroethyl group in the synthesis of novel organic compounds.[5]

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the perfluoroalkylation of a heterocyclic N-oxide using **(Pentafluoroethyl)trimethylsilane**.

Experimental Workflow: Perfluoroalkylation of N-Oxides

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Caption: General workflow for perfluoroalkylation.

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